2-(Dimethoxyphosphoryl)prop-2-enoic acid
Description
Structure
3D Structure
Properties
CAS No. |
120240-66-6 |
|---|---|
Molecular Formula |
C5H9O5P |
Molecular Weight |
180.10 g/mol |
IUPAC Name |
2-dimethoxyphosphorylprop-2-enoic acid |
InChI |
InChI=1S/C5H9O5P/c1-4(5(6)7)11(8,9-2)10-3/h1H2,2-3H3,(H,6,7) |
InChI Key |
YOUUTKLIAFGDTH-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(=C)C(=O)O)OC |
Origin of Product |
United States |
Synthetic Methodologies for 2 Dimethoxyphosphoryl Prop 2 Enoic Acid and Analogues
Direct Synthesis Approaches
Direct synthesis approaches aim to introduce the phosphonate (B1237965) group onto a pre-existing acrylate (B77674) framework in a single step. One such method involves the reaction of α-halomethyl acrylates with trialkyl phosphites. For example, phosphorus-containing acrylate monomers have been synthesized through the reaction of ethyl α-chloromethyl acrylate or t-butyl α-bromomethyl acrylate with triethyl phosphite (B83602). researchgate.net This reaction, which proceeds via a mechanism characteristic of the Michaelis-Arbuzov reaction, directly yields the phosphonate-substituted acrylate. researchgate.net This procedure can result in quantitative formation of high-purity products, with yields reaching 80-90% after distillation. researchgate.net While conceptually straightforward, direct methods are often less utilized than the more versatile and controllable indirect routes.
Indirect Synthesis via Precursors and Established Reactions
Indirect methods are more prevalent and typically involve a two-stage process: first, the synthesis of a phosphonate precursor, followed by the construction of the α,β-unsaturated acid/ester moiety. This approach offers greater flexibility and control over the final product's structure and stereochemistry.
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of olefin synthesis in organic chemistry and represents the most reliable and widely used method for preparing α,β-unsaturated carbonyl compounds, including 2-(dimethoxyphosphoryl)prop-2-enoic acid. researchgate.netconicet.gov.ar The reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone to form an alkene. wikipedia.orgorganic-chemistry.org In the context of synthesizing the target molecule, the HWE reaction would typically involve reacting a phosphonate reagent like trimethyl phosphonoacetate with formaldehyde (B43269) or a protected glyoxylic acid derivative.
The HWE reaction offers significant advantages over the related Wittig reaction. The phosphonate-stabilized carbanions are generally more nucleophilic than their phosphonium (B103445) ylide counterparts, allowing them to react efficiently even with sterically hindered ketones. wikipedia.orgnrochemistry.com Furthermore, the byproduct of the HWE reaction is a water-soluble dialkyl phosphate (B84403) salt, which is easily removed from the reaction mixture by aqueous extraction, simplifying purification. wikipedia.orgalfa-chemistry.com
The success of the HWE reaction hinges on the design of the phosphonate reagent and the effective generation of its corresponding carbanion. For the synthesis of α-phosphoryl acrylates, the key reagent is an alkyl phosphonoacetate, such as trimethyl phosphonoacetate or triethyl phosphonoacetate.
Phosphonate Reagent Design: The structure of the phosphonate reagent is critical. It contains a phosphonate group [(RO)₂P(O)-] and an adjacent electron-withdrawing group (EWG), which in this case is an ester or carboxylic acid moiety (-COOR'). The EWG is essential for two reasons: it increases the acidity of the α-proton, facilitating carbanion formation, and it is necessary for the final elimination step that forms the alkene. wikipedia.org
Generation and Stabilization of Carbanions: The HWE reaction is initiated by the deprotonation of the phosphonate ester at the carbon alpha to both the phosphorus and the carbonyl group, using a suitable base to form a phosphonate-stabilized carbanion. wikipedia.orgnrochemistry.com The negative charge of the resulting carbanion is delocalized onto both the adjacent carbonyl group (forming an enolate) and the phosphonate group, leading to a highly stabilized and nucleophilic species. siue.edund.educhempedia.info
A variety of bases and reaction conditions can be employed to generate the carbanion, and the choice can significantly impact reaction yield and stereoselectivity. chempedia.info Common bases include strong, non-nucleophilic bases like sodium hydride (NaH) in solvents such as tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME). alfa-chemistry.com For base-sensitive substrates, milder conditions have been developed, such as the Masamune-Roush conditions which utilize lithium chloride (LiCl) with an amine base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). conicet.gov.arnrochemistry.comacs.org
| Base System | Typical Substrates | Key Features | Reference |
|---|---|---|---|
| Sodium Hydride (NaH) | General aldehydes and ketones | Standard, widely used strong base. | alfa-chemistry.com |
| Potassium bis(trimethylsilyl)amide (KHMDS) | Aldehydes | Used in Still-Gennari modification for Z-alkene synthesis. | wikipedia.org |
| Lithium Chloride (LiCl) / DBU or Triethylamine (B128534) | Base-sensitive aldehydes | Masamune-Roush conditions; mild and effective for E-alkene synthesis. | conicet.gov.arnrochemistry.com |
| Barium Hydroxide (B78521) (Ba(OH)₂) | Sensitive substrates | Milder reaction conditions to minimize side reactions. | chempedia.info |
A major advantage of the HWE reaction is its inherent stereoselectivity, which can be tuned to favor either the (E)- or (Z)-isomer of the resulting alkene. researchgate.net
Formation of (E)-Alkenes: The standard HWE reaction overwhelmingly favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.org This selectivity is believed to arise from steric control during the initial nucleophilic attack of the phosphonate carbanion on the carbonyl compound, leading to a transition state that minimizes steric repulsion. organic-chemistry.orgalfa-chemistry.com Several factors can be adjusted to enhance (E)-selectivity:
Steric Bulk: Increasing the steric bulk of the aldehyde reactant generally leads to higher (E)-selectivity. wikipedia.org
Temperature: Higher reaction temperatures (e.g., 23 °C vs. -78 °C) favor the equilibration of intermediates, resulting in a higher proportion of the (E)-product. wikipedia.org
Cations: The choice of metal counter-ion for the phosphonate carbanion can influence the stereochemical outcome, with lithium salts generally providing greater (E)-selectivity than sodium or potassium salts. wikipedia.org
Formation of (Z)-Alkenes: While the classic HWE reaction yields (E)-alkenes, specific modifications have been developed to produce (Z)-alkenes with high selectivity. The most notable of these is the Still-Gennari modification. nrochemistry.com This method employs phosphonate reagents bearing strongly electron-withdrawing ester groups, such as bis(2,2,2-trifluoroethyl) esters. wikipedia.org The reaction is run under strongly dissociating conditions, typically using potassium bis(trimethylsilyl)amide (KHMDS) as the base in the presence of a crown ether (18-crown-6) in THF at low temperatures. wikipedia.org The electron-deficient phosphonate is thought to accelerate the elimination of the oxaphosphetane intermediate, kinetically favoring the formation of the (Z)-alkene. wikipedia.orgnrochemistry.com
| Condition/Modification | Effect on Stereoselectivity | Underlying Principle | Reference |
|---|---|---|---|
| Standard HWE (NaH, THF) | Predominantly (E)-alkene | Thermodynamic control; formation of the most stable product. | wikipedia.orgorganic-chemistry.org |
| Still-Gennari (e.g., (CF₃CH₂O)₂P(O)CH₂CO₂Me, KHMDS, 18-crown-6) | Predominantly (Z)-alkene | Kinetic control; electron-withdrawing groups on phosphorus accelerate elimination from the cis-oxaphosphetane intermediate. | wikipedia.orgnrochemistry.com |
| Masamune-Roush (LiCl, DBU) | High (E)-selectivity | Mild conditions that favor the thermodynamically preferred pathway. | conicet.gov.ar |
| Ando Modification (Diaryl phosphonates) | Enhanced (Z)-selectivity | Similar to Still-Gennari, uses electron-withdrawing aryl groups on phosphorus. | researchgate.net |
The HWE reaction is not limited to intermolecular couplings; it is also a powerful tool for intramolecular reactions to form cyclic compounds, a process known as annulation. nrochemistry.com This strategy is widely employed in the total synthesis of complex natural products for the construction of five- to seven-membered rings and for macrocyclization to form large lactone rings. researchgate.netconicet.gov.arnrochemistry.com
In a typical intramolecular HWE reaction, a molecule containing both a phosphonate ester and a carbonyl group (aldehyde or ketone) is treated with a base. This generates the phosphonate carbanion, which then attacks the carbonyl group within the same molecule, leading to ring closure and the formation of a cyclic alkene. researchgate.net This approach has been used to synthesize key intermediates for molecules like the antiviral agent oseltamivir (B103847) and various pyrrolidinones. researchgate.net The synthesis of macrocyclic natural products such as (-)-5,6-Dihydrocineromycin B has also utilized an intramolecular HWE olefination under Masamune-Roush conditions as a crucial macrocyclization step. conicet.gov.ar
The phosphonate esters required for the HWE reaction are most commonly synthesized via the Michaelis-Arbuzov reaction (often shortened to the Arbusov reaction). alfa-chemistry.comorganic-chemistry.orgwikipedia.org This reaction is one of the most important methods for forming carbon-phosphorus bonds. nih.gov
The classical Arbusov reaction involves the reaction of a trialkyl phosphite, such as trimethyl phosphite [(CH₃O)₃P], with an alkyl halide. organic-chemistry.orgwikipedia.org To synthesize the precursor for this compound, trimethyl phosphite would be reacted with an α-haloacetate ester, like methyl 2-chloroacetate or methyl 2-bromoacetate.
The reaction mechanism proceeds in two steps:
Quaternization: The nucleophilic phosphorus atom of the trialkyl phosphite attacks the electrophilic carbon of the alkyl halide in an Sₙ2 reaction. This forms a trialkoxyphosphonium salt as an intermediate. wikipedia.org
Dealkylation: The displaced halide ion then acts as a nucleophile, attacking one of the alkyl groups on the phosphonium salt intermediate in a second Sₙ2 reaction. This step results in the formation of the final pentavalent phosphonate ester and a new, often volatile, alkyl halide byproduct. wikipedia.org
The Arbusov reaction is a versatile and high-yielding method, making it the standard procedure for preparing the phosphonate reagents essential for the subsequent HWE olefination. organic-chemistry.orgresearchgate.net
Functionalization of α-Phosphonoacrylates.
The functionalization of α-phosphonoacrylates represents a key strategy for the synthesis of a diverse array of complex molecules. These compounds serve as versatile building blocks in organic synthesis. One of the powerful methods for their functionalization is the Mizoroki–Heck reaction, which allows for the introduction of various substituents, significantly expanding their synthetic utility.
Mizoroki–Heck Reaction
The Mizoroki–Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that involves the coupling of an unsaturated halide (or triflate) with an alkene. organic-chemistry.org In the context of α-phosphonoacrylates, such as this compound and its esters, this reaction enables the introduction of aryl, vinyl, or other unsaturated groups at the β-position of the acrylate moiety. This transformation is of significant interest for the synthesis of substituted vinylphosphonates, which are valuable intermediates in various chemical and pharmaceutical applications. researchgate.net
The general scheme for the Mizoroki–Heck reaction involving an α-phosphonoacrylate ester involves the reaction of the acrylate with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction typically proceeds with high regio- and stereoselectivity, predominantly yielding the E-isomer. nih.gov
A typical catalytic cycle for the Mizoroki–Heck reaction involves several key steps: oxidative addition of the aryl or vinyl halide to a Pd(0) species, coordination of the α-phosphonoacrylate to the resulting Pd(II) complex, migratory insertion of the acrylate into the palladium-carbon bond, and subsequent β-hydride elimination to release the functionalized product and regenerate the Pd(0) catalyst. libretexts.org
The success of the Mizoroki–Heck reaction is highly dependent on the choice of catalyst, ligands, base, and solvent. scispace.com Palladium acetate (B1210297) (Pd(OAc)₂) is a commonly used catalyst precursor. researchgate.netbeilstein-journals.org Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), or N-heterocyclic carbenes (NHCs) are often employed to stabilize the palladium catalyst and modulate its reactivity. researchgate.net The choice of base, typically an inorganic carbonate like potassium carbonate (K₂CO₃) or an amine like triethylamine (Et₃N), is crucial for the regeneration of the active catalyst. beilstein-journals.orgresearchgate.net Solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile (B52724) are frequently used. researchgate.netnih.gov
Detailed research has demonstrated the utility of the Mizoroki–Heck reaction for the synthesis of various β-substituted α-phosphonoacrylates. For instance, the coupling of diethyl vinylphosphonate (B8674324) with a range of aryl halides has been extensively studied, providing a good model for the reactivity of this compound derivatives. researchgate.net These studies have shown that both electron-rich and electron-poor aryl halides can participate effectively in the reaction, leading to the desired products in good to excellent yields. beilstein-journals.org
The reaction conditions can be optimized to achieve high conversions and selectivities. For example, studies have shown that using a palladium catalyst with a suitable ligand in a polar aprotic solvent at elevated temperatures generally affords the best results. researchgate.net The nature of the phosphonate ester group (e.g., dimethyl vs. diethyl) can also influence the reaction outcome. researchgate.net
Below is a representative data table summarizing the Mizoroki–Heck reaction of an α-phosphonoacrylate with various aryl bromides, based on typical conditions reported in the literature for analogous substrates.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Bromobenzene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 140 | 85 |
| 2 | 4-Methoxybromobenzene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | NMP | 140 | 92 |
| 3 | 4-Nitro-bromobenzene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 140 | 78 |
| 4 | 4-Acetyl-bromobenzene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | NMP | 140 | 81 |
| 5 | 2-Bromopyridine | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 140 | 75 |
Reactivity and Transformations of 2 Dimethoxyphosphoryl Prop 2 Enoic Acid Derivatives
Michael Addition Reactions
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.org It involves the addition of a nucleophile (the Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.org The electron-withdrawing nature of the carbonyl group polarizes the alkene, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. youtube.com
The structure of 2-(dimethoxyphosphoryl)prop-2-enoic acid and its esters makes them potent Michael acceptors. The presence of the electron-withdrawing carboxylic acid (or ester) group, in conjugation with the carbon-carbon double bond, activates the alkene for nucleophilic attack at the β-position. youtube.comnih.gov This reactivity is a cornerstone of its synthetic utility, enabling the formation of a wide array of substituted propanoate derivatives.
A broad range of nucleophiles can be employed as Michael donors in reactions with this compound derivatives. The choice of nucleophile is critical in determining the structure of the final product. Common classes of nucleophiles include:
Doubly stabilized carbon nucleophiles: These include enolates derived from β-ketoesters, malonates, and β-cyanoesters. wikipedia.org
Heterocyclic compounds: Various heterocycles can act as effective nucleophiles in this context. nih.gov
Enolates: Enolates of ketones and aldehydes are also widely used as Michael donors. wikipedia.org
The reaction of ethyl 2-(diethoxyphosphoryl)acrylate, an ester derivative, with various heterocycles demonstrates the viability of this approach for creating functionalized phosphonates. nih.gov
| Nucleophile Class | Specific Example | Reference |
|---|---|---|
| Heterocycles | Pyrrole, Indole, etc. | nih.gov |
| Malonates | Diethyl malonate | wikipedia.org |
| Nitroalkanes | 2-Nitropropane | wikipedia.org |
| β-Ketoesters | Ethyl acetoacetate | wikipedia.org |
When the nucleophile and the Michael acceptor are part of the same molecule, an intramolecular Michael addition can occur, leading to the formation of cyclic structures. This strategy is particularly powerful for constructing complex polycyclic systems in a single step. For instance, quinone derivatives tethered to a Michael acceptor moiety can undergo a highly regioselective intramolecular Michael addition to produce dispirocyclic compounds. mdpi.com This cyclization can be promoted by a catalytic amount of a base, such as sodium hydroxide (B78521), under mild conditions. mdpi.com The reaction has been shown to be effective for a variety of substrates with both electron-donating and weak electron-withdrawing groups, often proceeding rapidly and in high yields. mdpi.com
| Substituent (R₂) | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| 4-OCH₃ | 20 min | 93% | mdpi.com |
| 4-CH₃ | 20 min | 91% | mdpi.com |
| H | 3 h | 85% | mdpi.com |
| 4-F | 3 h | 80% | mdpi.com |
| 4-Cl | 3 h | 82% | mdpi.com |
| CF₃ | - | Reaction failed | mdpi.com |
Table data reflects the substrate scope for the intramolecular Michael addition of certain indolequinone derivatives as reported in the cited literature. mdpi.com
A powerful synthetic strategy involves coupling a Michael addition with a subsequent Horner-Wadsworth-Emmons (HWE) reaction in a tandem, one-pot sequence. The HWE reaction is a widely used method for synthesizing alkenes from stabilized phosphonate (B1237965) carbanions and carbonyl compounds. researchgate.netwikipedia.orgorganic-chemistry.org In this tandem process, a nucleophile first adds to the β-position of the this compound derivative (Michael addition). The resulting enolate intermediate can then undergo an intramolecular reaction with a tethered aldehyde or ketone, initiating the HWE olefination. This sequence allows for the rapid construction of complex cyclic structures containing an exocyclic double bond. A key example is the synthesis of (±)-Oleocanthal, where a tandem intramolecular Michael cyclization-HWE olefination was employed to assemble the core lactone framework and simultaneously install a two-carbon olefin sidechain. nih.gov
Further Olefination Reactions
Beyond the tandem sequences, the phosphonate moiety in this compound and its derivatives is primarily designed to participate in the Horner-Wadsworth-Emmons (HWE) olefination. wikipedia.org The reaction begins with the deprotonation of the carbon alpha to the phosphorus atom by a suitable base (e.g., NaH, BuLi) to form a stabilized phosphonate carbanion. wikipedia.orgorganic-chemistry.org This carbanion then acts as a nucleophile, attacking an aldehyde or ketone. wikipedia.org The resulting intermediate collapses to form an alkene and a water-soluble dialkylphosphate salt, which is easily removed during workup. wikipedia.org A significant advantage of the HWE reaction is its high stereoselectivity, typically favoring the formation of (E)-alkenes, especially with aldehydes and stabilized phosphonates. wikipedia.orgorganic-chemistry.org
Modifications of the Carboxylic Acid Moiety
The carboxylic acid group is another key site for chemical modification, allowing for the synthesis of a variety of functional derivatives. Standard organic transformations can be applied to this moiety to expand the synthetic utility of the core structure.
Esterification: The carboxylic acid can be converted to various esters (e.g., methyl, ethyl, prop-2-ynyl esters) through reactions with the corresponding alcohols under acidic conditions or using coupling agents. researchgate.net These esters can serve as protecting groups or modify the compound's properties. researchgate.net
Amidation: Reaction with amines, often in the presence of a peptide coupling agent, yields the corresponding amides. This transformation was utilized in the synthesis of inhibitors of O-acetylserine sulfhydrylase, where a key carboxylic acid intermediate was converted into a series of amides using standard amide bond-forming conditions. nih.gov
Curtius Rearrangement: The carboxylic acid can be converted to an amine via the Curtius rearrangement. This involves the transformation of the acid into an acyl azide, which then rearranges to an isocyanate and is subsequently hydrolyzed. This method was used to convert a carboxylic acid intermediate into a Boc-protected amine. nih.gov
| Starting Moiety | Reagents | Resulting Moiety | Reference |
|---|---|---|---|
| Carboxylic Acid | Amine, Coupling Agent (e.g., DCC, EDC) | Amide | nih.gov |
| Carboxylic Acid | Diphenylphosphoryl azide, Triethylamine (B128534), tert-Butanol | Boc-protected Amine | nih.gov |
| Carboxylic Acid | Alcohol, Acid catalyst | Ester | researchgate.net |
Transformations of the Phosphonate Group
The dimethoxyphosphoryl group in this compound derivatives is susceptible to various transformations, primarily involving the cleavage of the phosphorus-oxygen-carbon (P-O-C) bonds. These reactions are crucial for converting the phosphonate esters into other valuable phosphorus-containing compounds, such as phosphonic acids. Key transformations include hydrolysis and dealkylation.
Hydrolysis: The ester groups of the phosphonate can be cleaved under both acidic and basic conditions to yield the corresponding phosphonic acid.
Acid-Catalyzed Hydrolysis: This is a common method for preparing phosphonic acids from their dialkyl esters. The reaction typically involves heating the phosphonate ester with a strong acid, such as concentrated hydrochloric acid. nih.gov The hydrolysis of phosphonates is a sequential process, with the two ester groups being cleaved in consecutive steps. nih.gov While specific kinetic data for this compound is not readily available, studies on similar compounds like dimethyl methylphosphonate (B1257008) show that acidic hydrolysis proceeds effectively to yield methylphosphonic acid. nih.gov The general mechanism involves a nucleophilic attack of water on the phosphorus atom of the protonated P=O group, leading to the cleavage of the P-O bond. nih.gov
Base-Catalyzed Hydrolysis: Alkaline hydrolysis, typically using sodium hydroxide, is another effective method. nih.gov This process is generally irreversible and can be advantageous as it is less corrosive than acidic hydrolysis. However, it may not be suitable for molecules containing other base-sensitive functional groups. nih.gov The reaction proceeds through a nucleophilic attack of a hydroxide ion on the phosphorus center. For acrylate (B77674) and methacrylate (B99206) esters, base-catalyzed hydrolysis is generally more facile than acid-catalyzed hydrolysis. nih.gov
Dealkylation with Silyl Halides: A milder and often more selective method for cleaving the P-O-alkyl bond is the use of trimethylsilyl (B98337) halides, particularly bromotrimethylsilane (B50905) (TMSBr). This reaction is advantageous as it proceeds under neutral and mild conditions, making it compatible with a wider range of functional groups. The selective hydrolysis of an ethyl ester phosphonate to a phosphonic acid monomer using TMSBr has been reported in the synthesis of phosphorus-containing acrylate monomers. This method is valuable for producing phosphonic acid monomers that can then be polymerized.
The table below summarizes typical transformations of the phosphonate group in compounds analogous to this compound.
| Transformation | Reagent/Conditions | Product | Comments |
| Acidic Hydrolysis | Concentrated HCl, Reflux | 2-(Dihydroxyphosphoryl)prop-2-enoic acid | A general and widely used method for phosphonate ester hydrolysis. nih.gov |
| Alkaline Hydrolysis | NaOH (aq), Heat | Disodium salt of 2-(dihydroxyphosphoryl)prop-2-enoic acid | The reaction is irreversible but may affect other base-sensitive groups. nih.gov |
| Dealkylation | Bromotrimethylsilane (TMSBr) followed by methanolysis | 2-(Dihydroxyphosphoryl)prop-2-enoic acid | A mild and selective method suitable for sensitive substrates. |
Radical Reactions and Polymerization Initiation
Derivatives of this compound, as activated alkenes, are capable of undergoing radical reactions, most notably radical polymerization. The presence of the phosphonate group can influence the reactivity of the monomer and the properties of the resulting polymer.
Radical Polymerization: Phosphonate-containing (meth)acrylic monomers are generally considered to be readily polymerizable via free-radical mechanisms. researchgate.net The polymerization can be initiated by common radical initiators such as 2,2'-azobisisobutyronitrile (AIBN). cmu.edu The reactivity of these monomers is often affected by chain transfer reactions, which can influence the molecular weight of the resulting polymer. researchgate.net While the homopolymerizability of some bisphosphonate monomers has not been extensively investigated, phosphonate-containing acrylates are known to be reactive. researchgate.net
The free-radical copolymerization of phosphonate vinyl monomers has been a subject of study. researchgate.net For instance, the copolymerization of phosphonate-containing methacrylates with conventional monomers like methyl methacrylate (MMA) and styrene (B11656) has been explored to develop new materials with properties such as improved adhesion and flame retardancy. The reactivity ratios in these copolymerizations are crucial for understanding the monomer incorporation and the final copolymer composition. uni-bayreuth.dezendy.ioasianpubs.orgfrontiersin.orgresearchgate.netresearchgate.net
Polymerization Initiation: While the primary role of this compound derivatives in polymerization is typically as a monomer, the possibility of these compounds or their derivatives acting as initiators or co-initiators in specific polymerization systems cannot be entirely ruled out, though this is not their most common application. In reverse atom transfer radical polymerization (ATRP), for example, an initiating system can be formed from a conventional radical initiator like AIBN in the presence of a transition metal halide in a higher oxidation state. cmu.edu
The following table provides an overview of the involvement of analogous phosphonate-containing monomers in radical polymerization.
| Reaction Type | Monomer System | Initiator/Conditions | Key Findings |
| Radical Homopolymerization | Phosphonate-containing acrylates | AIBN, Thermal | Readily polymerizable, though molecular weight can be affected by chain transfer. researchgate.netcmu.edu |
| Radical Copolymerization | Styrene and 2-ethylhexyl acrylate | AIBN / ZnCl₂ | Reactivity ratios determined as r(styrene) = 0.10 and r(EHA) = 0.175. frontiersin.org |
| Radical Copolymerization | Styrene and 2-ethylhexyl acrylate | Conventional Radical Polymerization | Reactivity ratios reported as r(styrene) = 0.926 and r(EHA) = 0.238. frontiersin.org |
| Atom Transfer Radical Copolymerization (ATRP) | Styrene and n-butyl acrylate | CuBr/ligand, 110 °C | Reactivity ratios determined to be in the range of 0.68 < r(styrene) < 0.82 and 0.22 < r(BA) < 0.26. frontiersin.org |
| Chain Transfer | General radical polymerization | Chain transfer agents (e.g., thiols) | Chain transfer reactions are a significant factor in the polymerization of phosphonate vinyl monomers, influencing the final polymer's molecular weight. researchgate.netbonlab.infowikipedia.orggoogle.com |
Applications in Organic Synthesis
Building Block for Complex Molecular Scaffolds
The unique structural features of 2-(Dimethoxyphosphoryl)prop-2-enoic acid make it an adept building block for the assembly of complex molecular frameworks. The presence of an activated vinyl group and a phosphonate (B1237965) ester allows for a variety of chemical transformations, enabling chemists to introduce both carbon-carbon and carbon-heteroatom bonds with precision.
The phosphonate group is a precursor to a phosphonate carbanion, a key nucleophile in the Horner-Wadsworth-Emmons (HWE) reaction. organic-chemistry.orgwikipedia.org This reaction is renowned for its ability to form alkenes with high stereoselectivity, typically favoring the (E)-isomer. wikipedia.orgnih.gov By reacting the carbanion derived from this compound with various aldehydes and ketones, complex olefinic structures can be synthesized. This olefination strategy is a cornerstone in extending carbon chains and constructing the backbones of intricate molecules. organic-chemistry.org
Furthermore, the electron-deficient double bond of the prop-2-enoic acid moiety makes it an excellent Michael acceptor. nih.gov This allows for conjugate addition reactions with a wide array of nucleophiles, including carbanions and heteronucleophiles. nih.gov This reactivity provides a powerful method for carbon-carbon and carbon-heteroatom bond formation at the β-position, further expanding the molecular complexity that can be achieved from this single building block. The combination of HWE reactivity and Michael addition capabilities in one molecule offers a dual-mode approach to scaffold construction.
| Reaction Type | Functional Group Involved | Key Transformation | Resulting Structure |
| Horner-Wadsworth-Emmons | Phosphonate | Olefination of carbonyls | Stereoselective alkenes |
| Michael Addition | α,β-Unsaturated System | Conjugate addition of nucleophiles | β-functionalized compounds |
Synthesis of Heterocyclic Compounds
Vinylphosphonates, such as this compound, are valuable precursors for the synthesis of various heterocyclic compounds. The electron-withdrawing nature of the phosphonate group activates the double bond for participation in cycloaddition reactions.
One of the prominent applications is in [3+2] cycloaddition reactions with 1,3-dipoles. For instance, vinylphosphonates react with nitrones to yield isoxazolidine derivatives containing a phosphonate group. These reactions often proceed with high regioselectivity, affording five-membered heterocyclic rings that are not readily accessible through other synthetic routes. The resulting phosphonylated heterocycles are of interest due to their potential biological activities.
Similarly, cycloadditions with other dipoles, such as nitrile oxides, can produce 4,5-dihydroisoxazoles bearing a phosphonyl group. The versatility of the vinyldiazo compounds in photoinduced cycloaddition reactions further highlights the potential for creating diverse heterocyclic and bicyclic ring systems. The presence of the carboxylic acid function on this compound offers an additional handle for further synthetic modifications or for influencing the stereochemical outcome of the cycloaddition.
| Dipole | Heterocyclic Product | Reaction Type |
| Nitrones | Phosphonylated Isoxazolidines | [3+2] Cycloaddition |
| Nitrile Oxides | Phosphonylated 4,5-Dihydroisoxazoles | [3+2] Cycloaddition |
| Azoalkenes | Bicyclo[4.1.0]tetrahydropyridazines | [4+2] Cycloaddition |
Intermediates in Natural Product Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereocontrolled synthesis of alkenes, making it an indispensable tool in the total synthesis of natural products. nih.gov this compound can serve as a precursor to the stabilized phosphonate carbanions required for these transformations.
The synthesis of many polyketide natural products, which often feature complex carbon skeletons with multiple stereocenters and olefinic bonds, frequently employs the HWE reaction. The carbanion generated from this compound or its derivatives can react with a suitable aldehyde or ketone fragment of a natural product precursor to install a carbon-carbon double bond, typically with high (E)-selectivity. organic-chemistry.orgnih.gov This approach is crucial for assembling fragments in a convergent synthesis or for introducing key structural motifs within a linear synthetic sequence.
The versatility of the HWE reaction allows for its use with a wide range of substrates, from simple aldehydes to complex, highly functionalized intermediates, making it a reliable method in the late stages of a complex synthesis. nih.gov The ability to modify the phosphonate reagent itself provides further control over the reaction's outcome and applicability. organic-chemistry.org
| Natural Product Class | Key Synthetic Challenge | Role of HWE Reaction |
| Polyketides | Stereocontrolled C=C bond formation | Assembly of polyene chains |
| Macrolactones | Ring closure via olefination | Intramolecular cyclization |
| Alkaloids & Cyclic Ethers | Construction of key intermediates | Elaboration of functionalized precursors |
Precursors for α-Ketocarboxylic Acids
α-Ketocarboxylic acids are significant compounds in biological chemistry and are valuable synthetic intermediates. nih.gov While direct conversion methods are specific, the structure of this compound lends itself to established chemical transformations that can lead to α-keto acids or their synthetic equivalents.
A plausible route involves the oxidative cleavage of the carbon-carbon double bond. This can be achieved through a two-step process starting with dihydroxylation of the alkene using reagents like osmium tetroxide, followed by oxidative cleavage of the resulting diol with an oxidant such as sodium periodate. Alternatively, ozonolysis followed by an oxidative workup would also cleave the double bond to yield the desired carbonyl functionality. Given that the starting material already possesses a carboxylic acid at the C1 position, oxidation of the C2-C3 double bond would be expected to yield a derivative of an α-keto acid.
Recent advancements in catalysis have also shown that alkenes can be directly oxidized to α-keto acids using specific iron or copper-based catalytic systems with an oxidant like tert-butyl hydroperoxide (TBHP). organic-chemistry.org This approach offers a more direct conversion under potentially milder conditions.
| Reagent/Method | Intermediate (if any) | Final Product Type |
| 1. OsO₄, 2. NaIO₄ | Vicinal diol | α-Keto acid derivative |
| 1. O₃, 2. Oxidative workup | Ozonide | α-Keto acid derivative |
| Fe/TBHP or Cu catalyst | - | α-Keto acid derivative |
Polymer Chemistry and Material Science Applications
Monomer for (Co)Polymerization
2-(Dimethoxyphosphoryl)prop-2-enoic acid is readily employed as a monomer in addition polymerization reactions. The presence of the activated carbon-carbon double bond, adjacent to both a carboxylic acid group and a dimethoxyphosphoryl group, facilitates its participation in homopolymerization to form poly(this compound) and in copolymerization with a variety of other vinyl monomers. This allows for the precise incorporation of phosphonate (B1237965) functionalities into macromolecular chains.
Free Radical (Co)polymerization
Conventional free radical polymerization is a common and robust method for polymerizing this compound. Initiated by thermal or photochemical decomposition of initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide, this process allows for the synthesis of high molecular weight polymers. researchgate.net
The monomer can be copolymerized with a wide array of comonomers, such as methyl methacrylate (B99206) (MMA) and styrene (B11656), to tailor the properties of the resulting material. The composition and microstructure of the final copolymer are dictated by the feed ratio of the monomers and their respective reactivity ratios. cmu.edutulane.edu For phosphonate-containing (meth)acrylic monomers, the reactivity is often comparable to conventional acrylates, allowing for the formation of random copolymers. researchgate.net For example, studies on similar phosphonated acrylates copolymerized with methyl methacrylate have shown reactivity ratios (r1 and r2) close to unity, indicating a tendency for random incorporation of both monomers into the polymer chain. tulane.eduresearchgate.net
Table 1: Illustrative Reactivity Ratios in Free Radical Copolymerization
| Monomer 1 (M1) | Monomer 2 (M2) | r1 (M1) | r2 (M2) | Copolymer Type Tendency |
| Methyl Methacrylate | Styrene | ~0.46 | ~0.53 | Alternating/Random |
| Styrene | Methacrylic Acid | Varies with solvent | Varies with solvent | Composition drift possible |
| Phosphonated Acrylate (B77674) | Methyl Methacrylate | ~1.0 | ~1.0 | Ideal/Random |
Note: This table provides general examples of reactivity ratios to illustrate copolymerization behavior. Specific values for this compound would require experimental determination.
Controlled/Living Radical Polymerization (e.g., Atom Transfer Radical Polymerization, ATRP)
To achieve better control over polymer architecture, molecular weight, and dispersity, controlled/living radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) can be employed. ATRP allows for the synthesis of well-defined homopolymers and block copolymers containing phosphonate groups.
However, the application of ATRP to phosphorus-containing monomers is not always straightforward. The Lewis basicity of the phosphoryl oxygen can lead to interactions with the transition metal catalyst (typically copper-based), potentially leading to catalyst deactivation and loss of polymerization control. rsc.org Strategies to overcome this include modifying catalyst/ligand systems or protecting the phosphonate group during polymerization, followed by a deprotection step. Despite these challenges, ATRP remains a valuable tool for creating advanced polymer architectures from monomers like this compound. researchgate.net
Influence of Phosphonate Moieties on Polymerization Reactivity
The presence of the phosphonate group directly on the alpha-carbon of the acrylic acid monomer significantly influences its polymerization behavior. For (meth)acrylic-type monomers, the phosphonate group can affect the reactivity of the double bond. rsc.org While phosphonate-containing (meth)acrylic monomers are generally considered reactive, their polymerization can be affected by chain transfer reactions. researchgate.net The position of the phosphonate moiety is crucial; for instance, free radical polymerization of vinyl phosphonate monomers (where the phosphonate is directly attached to the double bond) is often dominated by transfer reactions, which can limit the molecular weight of the resulting polymer. researchgate.netrsc.org In contrast, for acrylic monomers like this compound, the electronic effects of the phosphonate group can alter the reactivity of the propagating radical and monomer, influencing the rates of propagation and termination.
Functional Polymers with Pendant Phosphonate Groups
The polymerization of this compound yields polymers with pendant dimethoxyphosphoryl groups along the macromolecular backbone. These pendant groups bestow unique functionalities upon the material. The phosphonate ester is relatively stable and imparts properties such as increased polarity and the potential for improved adhesion to various substrates. The phosphorus atom in the phosphonate group is also known to contribute to flame retardancy. tandfonline.comrsc.org When incorporated into a polymer, these groups can act in the condensed phase during combustion, promoting char formation and creating a protective barrier that shields the underlying material from heat and oxygen. rsc.org
Post-Polymerization Modifications of Phosphonate Esters (e.g., Hydrolytic Cleavage)
A key advantage of polymers derived from this compound is the ability to perform post-polymerization modifications on the pendant phosphonate ester groups. The most significant of these is hydrolytic cleavage. The dimethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid groups. mdpi.comutwente.nl
This transformation dramatically alters the polymer's properties:
Solubility: The conversion of the relatively hydrophobic ester to the highly hydrophilic phosphonic acid can render the polymer water-soluble.
Chelating Ability: Phosphonic acid groups have a strong affinity for multivalent metal ions, making these polymers effective chelating agents or ion-exchange resins. researchgate.net
Adhesion: The phosphonic acid functionality can strongly interact with metal and metal oxide surfaces, making these polymers excellent adhesion promoters or anti-corrosion coatings. acs.org
Biocompatibility: The phosphonic acid moiety has structural similarities to the phosphate (B84403) groups found in biological systems, which can enhance biocompatibility and promote interaction with bone tissue. acs.orgnih.gov
This hydrolytic conversion allows for the creation of smart materials that can respond to changes in pH or be tailored for applications requiring strong surface interactions.
Emerging Applications of Phosphorus-Containing Polymers
Polymers derived from this compound and its hydrolyzed form are being explored for a multitude of advanced applications, leveraging the unique properties imparted by the phosphorus-containing groups. rsc.org
Flame Retardants: A primary application is as halogen-free flame retardants. tandfonline.comresearchgate.nettandfonline.com Incorporating the phosphonate monomer directly into the polymer backbone via copolymerization is an effective strategy to impart flame resistance without the drawbacks of leachable additives. rsc.orgtandfonline.comgoogle.com
Biomedical Materials: The biocompatibility and bone-adhesion properties of phosphonic acid-containing polymers make them promising candidates for dental applications, bone tissue engineering, and drug delivery systems. researchgate.netacs.orgrsc.org They can be used to modify implant surfaces to encourage osteointegration or as components in dental cements and adhesives. rsc.orgacs.org
Water Treatment: The ability of poly(phosphonic acid)s to chelate metal ions is utilized in water purification and treatment to remove heavy metal contaminants. researchgate.net
Coatings and Adhesives: The strong adhesion of phosphonic acids to metal surfaces makes these polymers highly effective as anti-corrosion coatings, primers, and adhesion promoters for various substrates. acs.org
Proton Exchange Membranes: The acidic nature and proton-donating ability of the phosphonic acid groups are being investigated for use in proton exchange membranes for fuel cells. mdpi.com
Table 2: Summary of Applications for Polymers Derived from this compound
| Application Area | Key Functional Group | Underlying Property |
| Flame Retardants | Phosphonate Ester / Phosphonic Acid | Promotes char formation during combustion. |
| Biomedical Materials | Phosphonic Acid | Biocompatibility, adhesion to bone (hydroxyapatite). acs.orgrsc.org |
| Dental Adhesives | Phosphonic Acid | Strong interaction with tooth enamel and dentin. rsc.org |
| Water Treatment | Phosphonic Acid | Chelation of multivalent metal ions. researchgate.net |
| Anti-Corrosion Coatings | Phosphonic Acid | Forms a protective, strongly adhered layer on metal surfaces. |
| Fuel Cell Membranes | Phosphonic Acid | Proton conductivity. mdpi.com |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of atomic nuclei. For 2-(Dimethoxyphosphoryl)prop-2-enoic acid, ¹H, ¹³C, and ³¹P NMR would be the primary methods for characterization.
¹H NMR Spectroscopy
In the proton NMR spectrum of this compound, one would expect to observe signals corresponding to the different types of protons in the molecule. The vinyl protons (=CH₂) would likely appear as two distinct signals in the olefinic region of the spectrum, with their chemical shifts influenced by the electron-withdrawing phosphonate (B1237965) and carboxylic acid groups. These protons would be expected to show coupling to each other (geminal coupling) and potentially to the phosphorus atom. The methoxy (B1213986) protons (-OCH₃) of the phosphonate group would typically appear as a doublet due to coupling with the ³¹P nucleus. The acidic proton of the carboxylic acid group (-COOH) would likely be a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| =CH₂ (a) | Not available | Not available | Not available |
| =CH₂ (b) | Not available | Not available | Not available |
| -OCH₃ | Not available | Not available | Not available |
| -COOH | Not available | Not available | Not available |
No experimental data found in the searched literature.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The carbon of the carboxylic acid group (C=O) would be expected at the downfield end of the spectrum. The two olefinic carbons (=C and =CH₂) would resonate in the characteristic region for sp² hybridized carbons, with the carbon directly attached to the phosphorus atom showing coupling to the ³¹P nucleus. The methoxy carbons (-OCH₃) would also exhibit coupling to the phosphorus atom.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) | Coupling to ³¹P (Hz) |
|---|---|---|
| C=O | Not available | Not available |
| =C-P | Not available | Not available |
| =CH₂ | Not available | Not available |
| -OCH₃ | Not available | Not available |
No experimental data found in the searched literature.
³¹P NMR Spectroscopy
³¹P NMR spectroscopy is particularly informative for organophosphorus compounds. For this compound, a single signal would be expected in the phosphonate region of the ³¹P NMR spectrum. The chemical shift of this signal would be characteristic of a phosphorus atom in this specific chemical environment.
Table 3: Predicted ³¹P NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) |
|---|---|
| ³¹P | Not available |
No experimental data found in the searched literature.
Infrared (IR) Spectroscopy
Infrared spectroscopy would be used to identify the functional groups present in this compound. Key absorption bands would be expected for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, the P=O stretch of the phosphonate group, the C=C stretch of the alkene, and the P-O-C and C-O stretches.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| O-H (Carboxylic acid) | Not available |
| C=O (Carboxylic acid) | Not available |
| C=C (Alkene) | Not available |
| P=O (Phosphonate) | Not available |
| P-O-C | Not available |
No experimental data found in the searched literature.
Mass Spectrometry (MS)
Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would confirm the molecular formula. The fragmentation pattern could provide further structural information by showing the loss of characteristic fragments such as methoxy groups, the carboxylic acid group, or parts of the acrylic acid backbone.
Table 5: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
|---|---|
| [M]⁺ | Not available |
| [M+H]⁺ | Not available |
| Common Fragments | Not available |
No experimental data found in the searched literature.
X-ray Crystallography for Solid-State Structure Determination
Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and phosphonate groups. A search of crystallographic databases did not yield any published crystal structures for this compound.
Computational and Theoretical Studies
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. Density Functional Theory (DFT) is a widely used computational method that can predict a variety of molecular properties with a good balance of accuracy and computational cost.
For 2-(Dimethoxyphosphoryl)prop-2-enoic acid, DFT calculations would involve solving approximations of the Schrödinger equation to determine the molecule's electronic structure. This approach models the electron density to derive the energy of the system. Various functionals, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-31G* or larger), would be selected to perform these calculations. The results would provide foundational data for all other computational analyses, including geometry optimization, electronic structure analysis, and the prediction of spectroscopic parameters.
Molecular Geometry Optimization and Conformation Analysis
A molecule's three-dimensional structure is critical to its function and reactivity. Molecular geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure, of a molecule.
In the case of this compound, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. This would reveal the most probable conformation of the molecule. Furthermore, a full conformation analysis could be performed to identify other low-energy conformers and the energy barriers between them, providing a more complete picture of the molecule's flexibility and structural dynamics.
Electronic Structure Analysis (e.g., HOMO-LUMO)
The electronic structure of a molecule dictates its reactivity. A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive. For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.
Table 1: Illustrative Data Table of Calculated Electronic Properties
| Parameter | Description | Hypothetical Value (a.u.) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.25 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.05 |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 0.20 |
| Ionization Potential | Energy required to remove an electron | 0.25 |
| Electron Affinity | Energy released when an electron is added | 0.05 |
| Electronegativity (χ) | Tendency to attract electrons | 0.15 |
| Chemical Hardness (η) | Resistance to change in electron distribution | 0.10 |
Note: The values in this table are hypothetical and serve as an example of the data that would be generated from DFT calculations. Actual values would require specific computational studies.
Reaction Mechanism Elucidation via Computational Methods
Computational methods are invaluable for mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. This allows for a detailed understanding of how a reaction proceeds.
Prediction of Spectroscopic Parameters
Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure and identity of a compound.
For this compound, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Vibrational frequency calculations would yield the positions and intensities of IR and Raman bands, which correspond to the vibrational modes of the molecule. NMR chemical shifts (¹H, ¹³C, ³¹P) can also be calculated with good accuracy, aiding in the interpretation of experimental NMR spectra.
Table 2: Illustrative Data Table of Predicted Spectroscopic Parameters
| Spectroscopic Technique | Parameter | Hypothetical Predicted Value |
| Infrared (IR) | C=O stretch | 1720 cm⁻¹ |
| Infrared (IR) | P=O stretch | 1250 cm⁻¹ |
| ¹H NMR | =CH₂ protons | 5.8, 6.2 ppm |
| ¹³C NMR | C=O carbon | 168 ppm |
| ³¹P NMR | Phosphorus atom | 18 ppm |
Note: The values in this table are hypothetical and for illustrative purposes. Accurate predictions would necessitate specific computational studies on this compound.
Conclusion and Future Research Directions
Summary of Key Research Advances
Research into 2-(Dimethoxyphosphoryl)prop-2-enoic acid, a prominent member of the α-phosphonoacrylate family, has led to significant progress in both its synthesis and polymerization. Various synthetic routes have been established for phosphonate-containing vinyl monomers, with methods like the Michaelis-Arbuzov and Pudovik reactions being foundational. mdpi.commdpi.com More recent advances focus on improving yield and selectivity, for instance, through copper-nanoparticle-catalyzed hydrophosphorylation of alkynes. sciforum.netresearchgate.net For acrylic systems specifically, modifications of the acrylate (B77674) backbone, such as through the Michaelis-Arbuzov reaction of α-bromo ethyl methacrylate (B99206) with triethyl phosphite (B83602), have been a key strategy for introducing the phosphonate (B1237965) group. mdpi.com
The polymerization of these monomers has been extensively studied, particularly via free radical polymerization, to create polymers with phosphorus-containing side chains. rsc.orgmst.edu A critical finding in this area is that the reactivity of vinyl phosphonate monomers can be significantly influenced by the position of the phosphonate group. rsc.orgresearchgate.net For many vinyl phosphonate monomers, polymerization is often dominated by chain transfer reactions, which can limit the achievable molecular weight. rsc.orgresearchgate.net However, for monomers like this compound, where the phosphonate is directly attached to the double bond, the electronic effects influence monomer reactivity. The development of controlled polymerization techniques for these monomers remains an active area of research to better control polymer architecture.
Unexplored Reactivity and Synthetic Potential
Despite progress, the full synthetic potential of this compound remains largely untapped. Its chemical structure, featuring a carboxylic acid, a phosphonate ester, and an electron-deficient double bond, presents a platform for diverse chemical transformations that have not been fully explored.
Michael Addition Reactions: While the acrylate backbone is a known Michael acceptor, a systematic investigation into its reaction with a broad range of soft and hard nucleophiles is lacking. Exploring reactions with novel carbon, nitrogen, and sulfur nucleophiles could lead to a new library of functionalized phosphonate compounds with potential applications in medicinal chemistry or as complex ligands.
Cycloaddition Reactions: The electron-deficient alkene functionality makes it a candidate for various cycloaddition reactions, such as [4+2] (Diels-Alder) and [3+2] cycloadditions. Its utility as a dienophile or dipolarophile could provide rapid access to complex cyclic and heterocyclic phosphonates, which are valuable scaffolds in drug discovery.
Derivatization of Functional Groups: The carboxylic acid and dimethoxyphosphoryl groups offer further sites for modification.
Conversion of the carboxylic acid to amides, esters, or acid chlorides could produce new monomers for polycondensation reactions, leading to polyesters or polyamides with phosphorus in the side chain.
Selective hydrolysis or transesterification of the phosphonate ester could tune the compound's polarity, solubility, and metal-binding capabilities. The corresponding phosphonic acid is particularly interesting for applications requiring strong metal chelation or proton conductivity. mdpi.comnih.gov
The table below summarizes potential reaction pathways that warrant further investigation.
| Reaction Type | Potential Reactants | Potential Products |
| Michael Addition | Thiols, Amines, Enolates | β-substituted propanoic acid derivatives |
| Diels-Alder | Dienes (e.g., Butadiene, Cyclopentadiene) | Cyclic phosphonated carboxylic acids |
| 1,3-Dipolar Cycloaddition | Azides, Nitrones | Heterocyclic phosphonates |
| Amidation | Amines (with coupling agents) | Phosphonated acrylamides |
| Transesterification | Alcohols (with catalyst) | Dialkyl/diaryl phosphonopropenoates |
Future Directions in Polymer and Materials Applications
Polymers derived from this compound and related monomers are poised for significant advancements in high-performance materials.
Halogen-Free Flame Retardants: Phosphorus-containing polymers are effective halogen-free flame retardants that can act in both the condensed and gas phases. mdpi.comnih.gov Future research should focus on incorporating this compound into various polymer backbones (e.g., polyesters, polyamides, polyurethanes) to enhance their fire safety. The goal is to design polymers that promote char formation, creating an insulating layer that protects the underlying material from heat and oxygen. mdpi.com Synergistic effects with other flame retardants, such as nitrogen-containing compounds, could lead to highly efficient intumescent systems. researchgate.net
Proton Exchange Membranes (PEMs) for Fuel Cells: Phosphonic acid groups are excellent candidates for creating PEMs that can operate at higher temperatures and lower humidity than conventional sulfonated membranes like Nafion®. rsc.orgmdpi.com The monomer can be hydrolyzed to its diacid form and then polymerized or copolymerized to create ionomers. Future work will involve designing novel block copolymers where phosphonated segments facilitate proton transport, while rigid, hydrophobic blocks provide mechanical stability and control water swelling. rsc.org The aim is to achieve high proton conductivity (>100 mS/cm) at temperatures above 100°C with minimal water dependence, a key challenge in fuel cell technology. researchgate.netresearchgate.net
Biomedical Materials: The biocompatibility of phosphonate and phosphate (B84403) groups makes these polymers attractive for biomedical applications. researchgate.net Future directions include:
Drug Delivery: Creating biodegradable copolymers (e.g., with polylactic acid) where the phosphonate groups can be used to chelate metal-based drugs or to tune the hydrophilicity and degradation rate of the polymer matrix.
Tissue Engineering: Developing scaffolds with phosphonic acid moieties to promote adhesion and proliferation of bone cells, leveraging the known affinity of phosphonates for calcium phosphate (hydroxyapatite).
Adhesives: Designing dental or orthopedic adhesives that can strongly bond to mineralized tissues.
Advances in Computational Studies for Molecular Design
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for accelerating the design and understanding of phosphonate-containing materials. figshare.com
Predicting Monomer Reactivity and Polymerization Mechanisms: DFT calculations can provide deep insights into the electronic structure of monomers like this compound. This allows researchers to predict its reactivity in copolymerizations (reactivity ratios), understand the kinetics and thermodynamics of polymerization, and rationalize challenges such as the prevalence of chain-transfer reactions. researchgate.netnih.gov For instance, computational studies have been used to explore the mechanistic features of yttrium-catalyzed polymerization of vinyl phosphonates and to elucidate the role of catalysts and solvents in their synthesis. sciforum.netresearchgate.netfigshare.com
Designing Materials with Tailored Properties: Computational modeling can guide the rational design of new materials for specific applications.
For PEMs , simulations can predict proton transport pathways within polymer morphologies and screen different polymer backbones and phosphonic acid concentrations to optimize conductivity.
For flame retardants , quantum-chemical methods can be used to study the pyrolysis mechanisms of phosphonated polymers, helping to identify the phosphorus-containing radicals (e.g., PO•) that inhibit combustion in the gas phase and predict the tendency of a polymer to form protective char. mdpi.com
For biomaterials , molecular dynamics simulations can model the interaction between phosphonated polymer surfaces and biomolecules like proteins or the hydroxyapatite (B223615) surface of bone, aiding in the design of materials with enhanced biocompatibility and specific binding properties.
Future research will likely involve a tighter integration of computational screening and experimental synthesis, creating a feedback loop where computational predictions guide experimental efforts, and experimental results are used to refine and validate computational models. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
